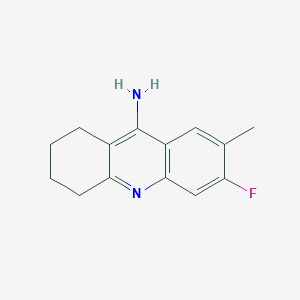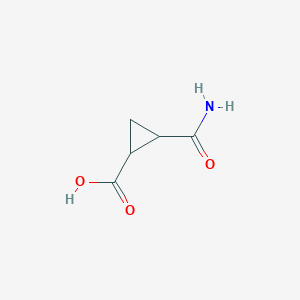
2-Carbamoylcyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Carbamoylcyclopropane-1-carboxylic acid is a unique organic compound characterized by a cyclopropane ring substituted with a carbamoyl group and a carboxylic acid group
Mechanism of Action
Target of Action
The primary targets of 2-Carbamoylcyclopropane-1-carboxylic acid are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets within biological systems .
Mode of Action
As research progresses, the understanding of these interactions and the resulting changes will become clearer .
Biochemical Pathways
Given its structural similarity to other cyclopropane carboxylic acids, it may be involved in similar pathways .
Pharmacokinetics
These properties will have a significant impact on the bioavailability of the compound, influencing its therapeutic potential .
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation. As research progresses, more information about these effects will become available .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s activity .
Biochemical Analysis
Biochemical Properties
They are involved in acyl substitution reactions, which are fundamental to many biochemical processes .
Cellular Effects
Carboxylic acids are known to interact with various biomolecules within cells, influencing cellular functions .
Molecular Mechanism
The molecular mechanism of action of 2-Carbamoylcyclopropane-1-carboxylic acid remains to be fully understood. Carboxylic acids are known to participate in various biochemical reactions, including acyl substitution reactions .
Metabolic Pathways
Carboxylic acids are known to participate in various metabolic pathways, including those involving short-chain fatty acids .
Transport and Distribution
Carboxylic acids are known to be transported across cell membranes .
Subcellular Localization
Some carboxylic acids have been found to be localized in the cytosol of cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Carbamoylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method includes the reaction of cyclopropane derivatives with carbamoylating agents under controlled conditions. For instance, the reaction of cyclopropane-1,1-dicarboxylic acid with ammonia or amines can yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Carbamoylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can replace the carbamoyl or carboxylic acid groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanone derivatives, while reduction can produce cyclopropylamines.
Scientific Research Applications
2-Carbamoylcyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Medicine: Research explores its potential therapeutic applications, including its use as a scaffold for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: A precursor in the biosynthesis of the plant hormone ethylene.
Cyclopropane-1,1-dicarboxylic acid: A related compound with two carboxylic acid groups.
Uniqueness: 2-Carbamoylcyclopropane-1-carboxylic acid is unique due to the presence of both a carbamoyl and a carboxylic acid group on the cyclopropane ring
Properties
IUPAC Name |
2-carbamoylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c6-4(7)2-1-3(2)5(8)9/h2-3H,1H2,(H2,6,7)(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCFAOQMGVSOAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2590254.png)

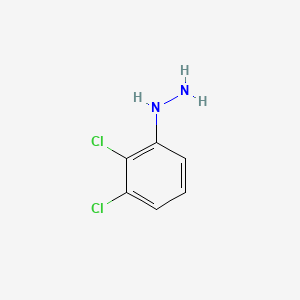
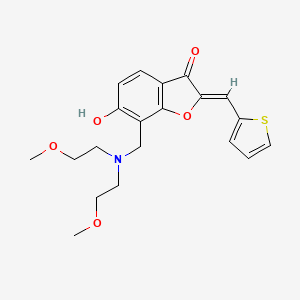

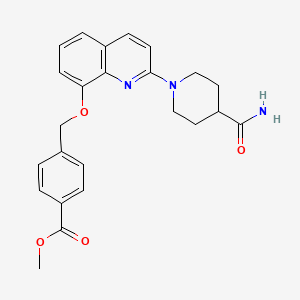

![5-chloro-N-[(2-methoxypyridin-3-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide](/img/structure/B2590266.png)
![6-[(oxolan-2-yl)methoxy]-N-(pyridin-2-yl)pyridine-3-carboxamide](/img/structure/B2590267.png)
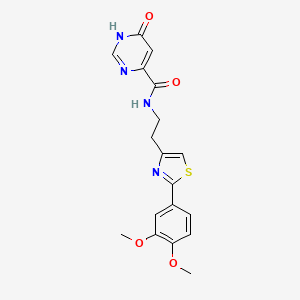
![3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/new.no-structure.jpg)
![tert-butyl N-[1-(3-hydroxyphenyl)ethyl]carbamate](/img/structure/B2590273.png)

